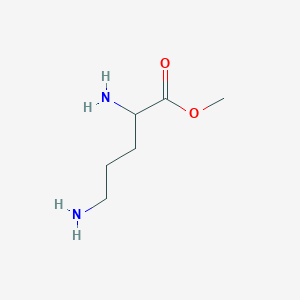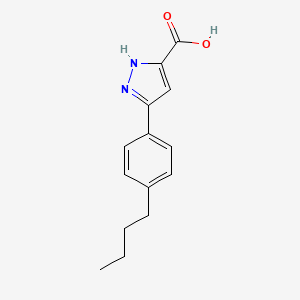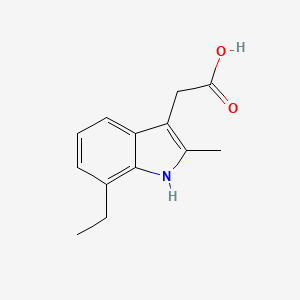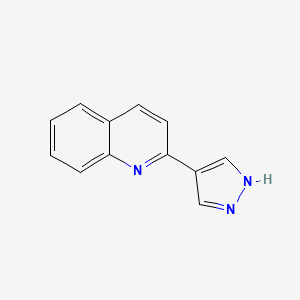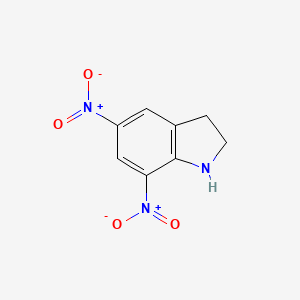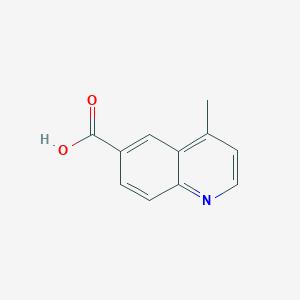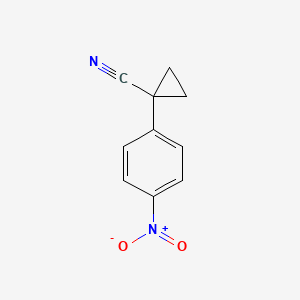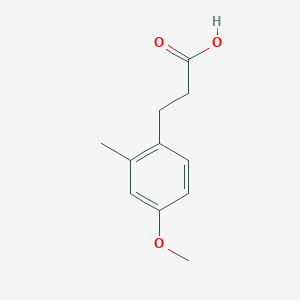
3-(4-Methoxy-2-methylphenyl)propanoic acid
Übersicht
Beschreibung
“3-(4-Methoxy-2-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxy-2-methylphenyl)propanoic acid” consists of a propanoic acid group attached to a 4-methoxy-2-methylphenyl group . The molecular weight of the compound is 194.232 .
Wissenschaftliche Forschungsanwendungen
Enantioseparation and Chiral Recognition
Enantioseparation of similar compounds, such as 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. These studies highlight the importance of the methyl group's position on the benzene ring in enantiorecognition and the potential use of such compounds in chiral recognition applications (Yang Jin et al., 2020).
Cyclization and Synthesis of Benzothiazepin-4(5H)-ones
Reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid have led to the formation of compounds like N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine, demonstrating the potential of 3-(4-Methoxy-2-methylphenyl)propanoic acid in synthetic chemistry, particularly in the formation of complex structures such as benzothiazepines (K. Rutkauskas et al., 2008).
Photochemical Synthesis of Chromones
Photochemical approaches have been used for the synthesis of chromones using esters of acids like 3-(4-Methoxy-2-methylphenyl)propanoic acid. This method shows the potential of these compounds in photochemical reactions and as precursors in the synthesis of chromones (M. Álvaro et al., 1987).
Metabolic Studies
Studies on the metabolic conversion of related compounds, such as the 3-(4-Methoxy-2-methylphenyl)propanoic acid, have contributed to understanding the methylation of aromatic compounds in human metabolism. This research has implications for pharmacology and toxicology, particularly in the context of drug metabolism and excretion (P. Smith and A. Bennett, 1958).
Polymer Science
In polymer science, compounds like 3-(4-Hydroxyphenyl)propanoic acid, related to 3-(4-Methoxy-2-methylphenyl)propanoic acid, have been used as renewable building blocks for polybenzoxazine synthesis. This highlights the potential of these compounds in developing sustainable materials for various applications (Acerina Trejo-Machin et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVXYOSXSAOTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



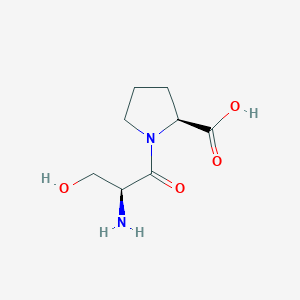
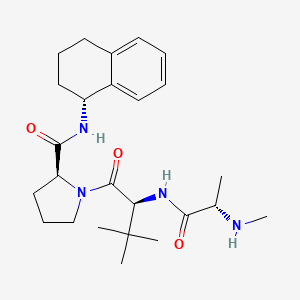
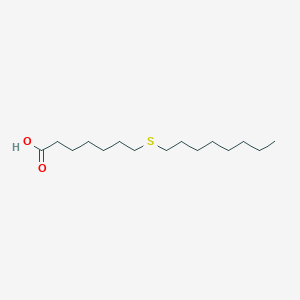
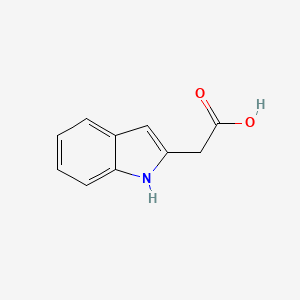
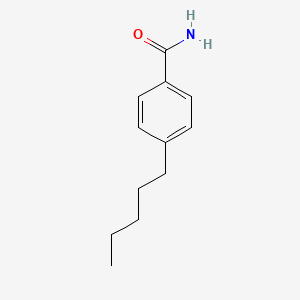
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
